
2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Chemical synthesis of quinoline derivatives involves reactions that produce compounds with potential pharmaceutical applications. For instance, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide can lead to derivatives with varied biological activities (Ukrainets, Tkach, Kravtsova, & Turov, 2009). Furthermore, efficient synthesis methods, such as ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, show the potential for creating antimicrobial and antioxidant compounds (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Potential Biological Activities
Compounds synthesized from quinoline and pyrazole derivatives exhibit promising antimicrobial properties. For example, certain quinolinyl chalcones show potent activity against bacterial and fungal strains, indicating the potential for developing new antimicrobial agents. The study by Prasath et al. (2015) highlights the synthesis and biological investigations of such compounds, providing a foundation for further exploration of related molecules for pharmaceutical applications.
Optoelectronic Properties
Quinoline derivatives have been studied for their optoelectronic properties, which could be relevant in the development of materials for electronic and photonic applications. A study on the rhodium-catalyzed annulation of ethyl benzimidates and α-aroyl sulfur ylides, producing pyrano[4,3,2-ij]isoquinoline derivatives, explores these properties, indicating the potential for creating materials with specific optical and electronic functionalities (Wu, Xiong, Sun, & Cheng, 2018).
Propiedades
IUPAC Name |
2-chloro-3-[2-ethylsulfonyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-4-30(27,28)26-21(13-20(25-26)15-7-5-14(2)6-8-15)18-11-16-9-10-17(29-3)12-19(16)24-22(18)23/h5-12,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEWYBTZDCMGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(N=C4C=C(C=CC4=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

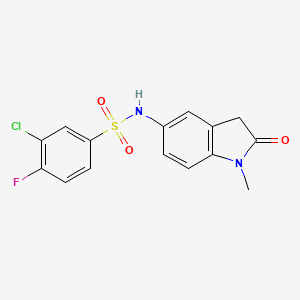

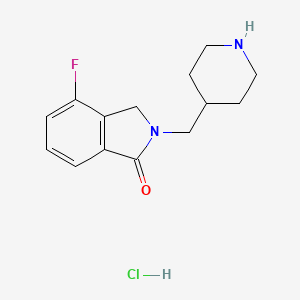
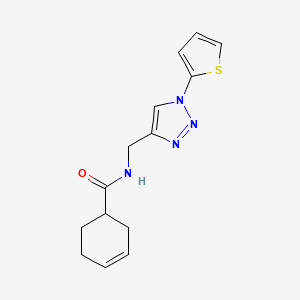
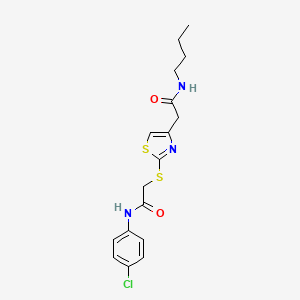
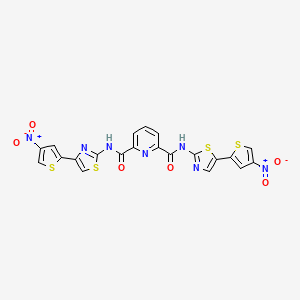
![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)
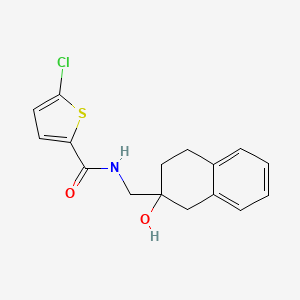
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2978340.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
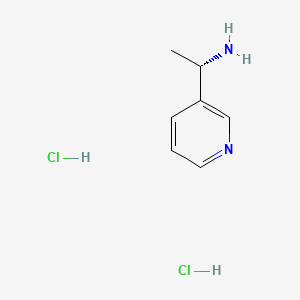

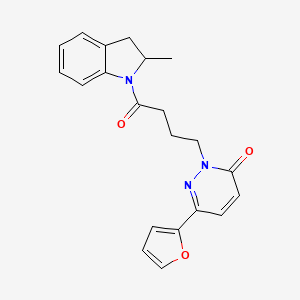
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)